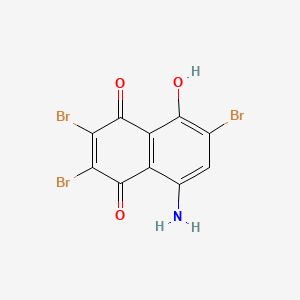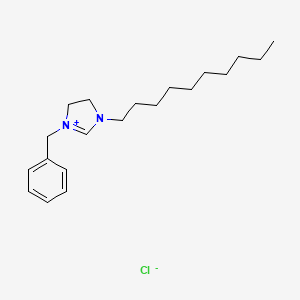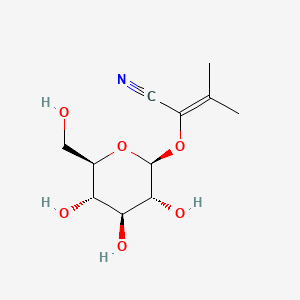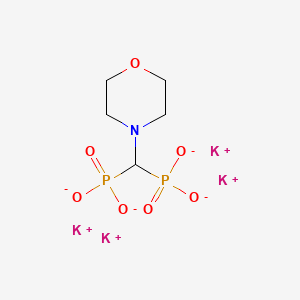
(Morpholinomethylene)bisphosphonic acid, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Morpholinomethylene)bisphosphonic acid, potassium salt is a chemical compound with the molecular formula C5H9K4NO7P2 and a molecular weight of 413.47 g/mol. It is known for its unique structure, which includes a morpholine ring and bisphosphonic acid groups, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Morpholinomethylene)bisphosphonic acid, potassium salt typically involves the reaction of morpholine with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and potassium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Morpholinomethylene)bisphosphonic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the bisphosphonic acid groups to phosphonic acid derivatives.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphonic acid derivatives.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
(Morpholinomethylene)bisphosphonic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the treatment of bone diseases and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Morpholinomethylene)bisphosphonic acid, potassium salt involves its interaction with molecular targets such as enzymes and proteins. The bisphosphonic acid groups can chelate metal ions, inhibiting the activity of metalloproteins and enzymes. This chelation disrupts the normal function of these proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alendronic acid: Another bisphosphonate used in the treatment of bone diseases.
Etidronic acid: A bisphosphonate with applications in water treatment and industrial processes.
Risedronic acid: A bisphosphonate used in the treatment of osteoporosis.
Uniqueness
(Morpholinomethylene)bisphosphonic acid, potassium salt is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other bisphosphonates. This uniqueness makes it valuable in specific applications where other bisphosphonates may not be as effective .
Propriétés
Numéro CAS |
94200-62-1 |
|---|---|
Formule moléculaire |
C5H9K4NO7P2 |
Poids moléculaire |
413.47 g/mol |
Nom IUPAC |
tetrapotassium;[morpholin-4-yl(phosphonato)methyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C5H13NO7P2.4K/c7-14(8,9)5(15(10,11)12)6-1-3-13-4-2-6;;;;/h5H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
Clé InChI |
FZSVLCXDIWIGSL-UHFFFAOYSA-J |
SMILES canonique |
C1COCCN1C(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




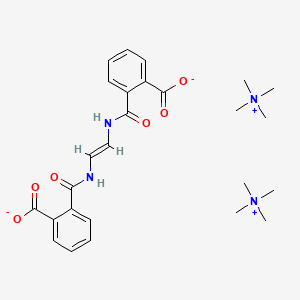
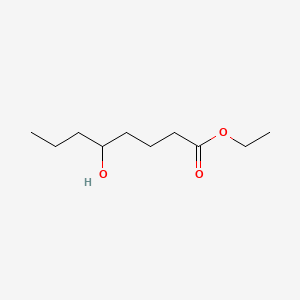

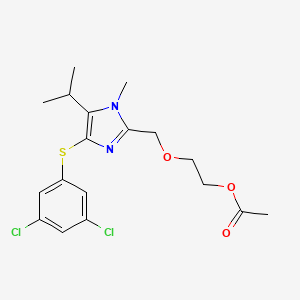
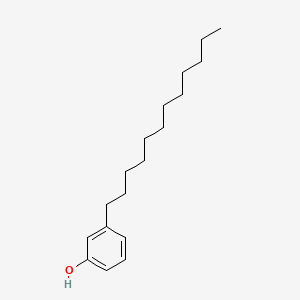

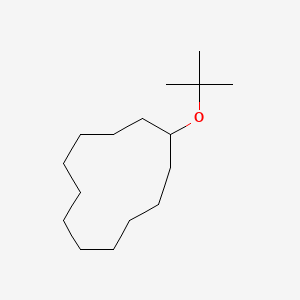

![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
